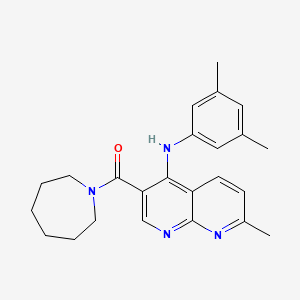

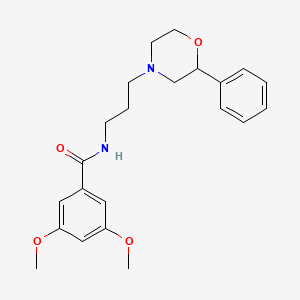

![molecular formula C16H10F3N3O2 B2456772 N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide CAS No. 830352-53-9](/img/structure/B2456772.png)

N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide” is a chemical compound that contains a quinoxaline moiety . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial applications . It is a part of several drugs currently used as antibiotics, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds results in the formation of quinoxaline . Trifluoromethylpyridines, which are a key structural motif in active agrochemical and pharmaceutical ingredients, can also be synthesized .Applications De Recherche Scientifique

Radioligand Development for PET Imaging

Matarrese et al. (2001) explored quinoline-2-carboxamide derivatives, including those similar to N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide, for developing radioligands for positron emission tomography (PET) imaging. These compounds were evaluated for their potential in visualizing peripheral benzodiazepine type receptors (PBR) in vivo, which is crucial for assessing various physiological and pathological conditions (Matarrese et al., 2001).

Polymerization and Material Sciences

Baek et al. (2003) focused on the polymerization of diphenylquinoxaline-containing monomers, leading to hyperbranched aromatic polyamides. These materials exhibit unique properties due to the presence of quinoxaline units, which are structurally similar to N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide. Their work contributes to the development of high-performance materials suitable for various applications, including coatings and adhesives (Baek et al., 2003).

Electrochemical Studies

Shah et al. (2014) investigated the electrochemical behavior of a novel quinoxaline carboxylic acid derivative, focusing on its redox mechanism. This research provides insights into the electrochemical properties of quinoxaline derivatives, which can be applied in designing electrochemical sensors and other devices (Shah et al., 2014).

Antitumor and Antimicrobial Applications

Several studies have been conducted on the antitumor and antimicrobial potential of quinoxaline derivatives. For example, Bhatt et al. (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives and evaluated their cytotoxic activities, demonstrating the potential of these compounds as anticancer agents (Bhatt et al., 2015). Additionally, Vieira et al. (2014) explored the antimicrobial activity of quinoxaline 1,4-dioxide derivatives, indicating their promise in developing new antimicrobial drugs (Vieira et al., 2014).

Propriétés

IUPAC Name |

N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N3O2/c17-16(18,19)24-12-4-2-11(3-5-12)22-15(23)10-1-6-13-14(9-10)21-8-7-20-13/h1-9H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHDXYOVGYHQMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201326700 |

Source

|

| Record name | N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24796041 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide | |

CAS RN |

830352-53-9 |

Source

|

| Record name | N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

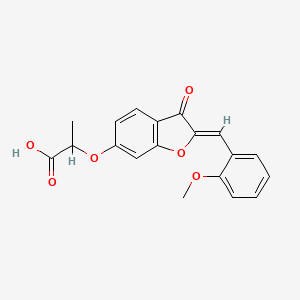

![2-[(E)-2-(pyridin-2-yl)ethenyl]-1,3-benzoxazole](/img/structure/B2456689.png)

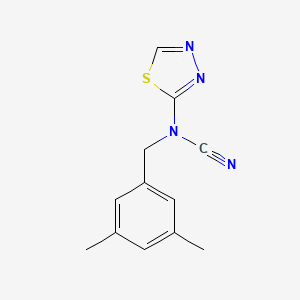

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide](/img/structure/B2456691.png)

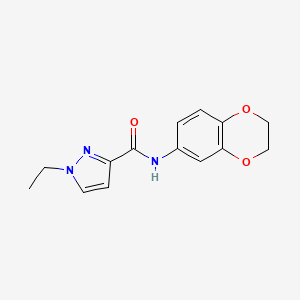

![7,8-dimethoxy-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2456692.png)

![3-methyl-6-(4-(thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456696.png)

![8-chloro-2-((5-methylthiophen-2-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2456699.png)

![N-[3-[4-(3-aminopropylamino)butylamino]propyl]octadecanamide](/img/structure/B2456702.png)